

In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of Butofilolol

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Compound of Interest

Compound Name: **Butofilolol**

Cat. No.: **B107662**

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Abstract

Butofilolol is a beta-adrenoceptor antagonist that has been studied for its effects on the cardiovascular system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **butofilolol**, based on available scientific literature. The guide details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, its mechanism of action, and its effects on key physiological parameters such as heart rate and blood pressure. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and development of cardiovascular drugs. All quantitative data are summarized in structured tables, and experimental protocols are described to facilitate the replication and extension of previous findings. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

Butofilolol is a beta-blocking agent that has been investigated for its potential therapeutic applications in cardiovascular diseases. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its safe and effective use. This guide synthesizes the

available data on **butofilolol**'s behavior in the body, providing a detailed examination of its journey from administration to elimination and its physiological effects.

In Vivo Pharmacokinetics of Butofilolol

The pharmacokinetic profile of **butofilolol** has been characterized in healthy human subjects following oral administration.

Absorption

Following a single oral administration of a 100 mg dose in healthy subjects, maximum plasma concentrations (Cmax) of **butofilolol** were observed between 2 to 3 hours post-administration, with a notable inter-subject variability ranging from 120 to 430 ng/ml[1].

Distribution

Butofilolol exhibits a large apparent volume of distribution, with values ranging from 200 to 500 liters[1]. This suggests extensive distribution of the drug into tissues outside of the plasma compartment.

Metabolism

The metabolic fate of **butofilolol** has not been extensively detailed in the available literature. Further studies are required to fully characterize its metabolic pathways and identify its major metabolites.

Excretion

Renal excretion of the unchanged drug is a minor route of elimination for **butofilolol**, accounting for approximately 4% of the administered dose[1]. The process of urinary elimination involves filtration, tubular secretion, and pH-sensitive reabsorption, exhibiting non-linear characteristics[1]. Despite this, the overall pharmacokinetic profile of **butofilolol** remains consistent during chronic treatment, as the low urinary elimination of the parent drug does not significantly influence its pharmacokinetics[1].

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **butofilolol** reported in healthy human subjects.

Table 1: Pharmacokinetic Parameters of **Butofilolol** after a Single 100 mg Oral Dose in Healthy Subjects[1]

Parameter	Value	Unit
Time to Maximum Plasma Concentration (T _{max})	2 - 3	hours
Maximum Plasma Concentration (C _{max})	120 - 430	ng/ml
Apparent Volume of Distribution (V _d)	200 - 500	L
Apparent Clearance of Elimination	40 - 70	L/h
Urinary Excretion (unchanged drug)	~4	% of dose

Experimental Protocols

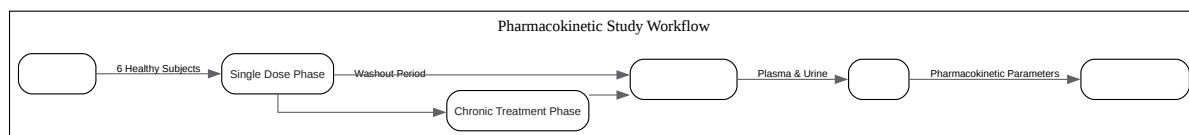
Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of **butofilolol** after single and repeated oral administration.

Study Design:

- Subjects: 6 healthy volunteers.
- Treatment:
 - Single 100 mg oral dose of **butofilolol**.
 - Chronic treatment of 100 mg/day for one week.

- Sample Collection:
 - Blood samples were collected at various time points after drug administration to determine plasma concentrations.
 - Urine samples were collected to measure the amount of unchanged drug excreted.
- Analytical Method: The specific analytical method for determining **butofilolol** concentrations in plasma and urine was not detailed in the available literature.



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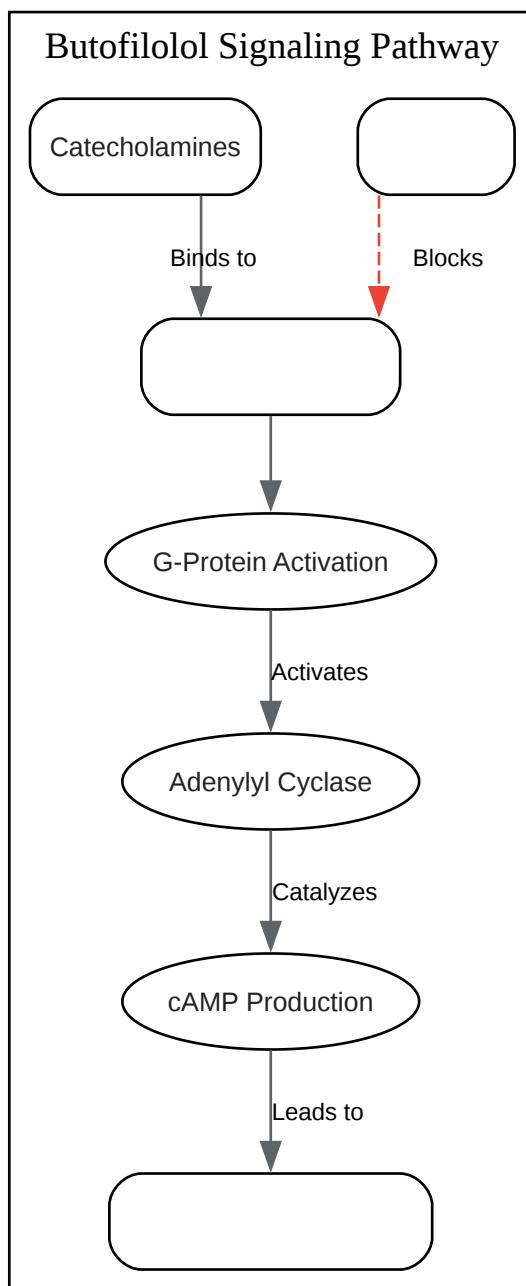
Caption: Workflow of the pharmacokinetic study of **butofilolol**.

In Vivo Pharmacodynamics of Butofilolol

Butofilolol, as a beta-adrenoceptor antagonist, exerts its pharmacological effects by blocking the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors.

Mechanism of Action

The primary mechanism of action of **butofilolol** is the competitive, reversible blockade of beta-adrenoceptors. This antagonism leads to a reduction in the downstream signaling pathways activated by these receptors.



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Caption: **Butofilol**'s mechanism of action at the beta-adrenoceptor.

Cardiovascular Effects

A high correlation has been observed between the plasma levels of **butofilol** and its effect on resting heart rate[1]. A slight effect on diastolic blood pressure has also been noted[1]. These findings are consistent with the known physiological effects of beta-blockade.

Pharmacodynamic Data Summary

Table 2: Qualitative Pharmacodynamic Effects of **Butofilolol**[[1](#)]

Parameter	Effect
Resting Heart Rate	High correlation with plasma levels
Diastolic Blood Pressure	Slight effect observed

Conclusion

Butofilolol is a beta-adrenoceptor antagonist with a large volume of distribution and clearance in the intermediate range. Its elimination is primarily non-renal. The pharmacodynamic effects of **butofilolol** on heart rate are well-correlated with its plasma concentrations. This technical guide provides a foundational understanding of the *in vivo* pharmacokinetics and pharmacodynamics of **butofilolol**. Further research is warranted to fully elucidate its metabolic pathways, quantify its receptor binding affinities, and establish detailed dose-response relationships for its various physiological effects. Such studies will be instrumental in defining its potential therapeutic role in cardiovascular medicine.

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References

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